4-Ethylphenylsulfonylbenzene

Physicochemical properties Lipophilicity Organic synthesis

4-Ethylphenylsulfonylbenzene, also known as 1-(benzenesulfonyl)-4-ethyl-benzene or 4-ethylphenyl phenyl sulfone , is an organic compound within the sulfone class, distinguished by a sulfonyl group (-SO2-) bridging a phenyl ring and a para-ethyl substituted phenyl ring. Its molecular formula is C14H14O2S and molecular weight 246.32 g/mol.

Molecular Formula C14H14O2S
Molecular Weight 246.33 g/mol
Cat. No. B7800571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenylsulfonylbenzene
Molecular FormulaC14H14O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H14O2S/c1-2-12-8-10-14(11-9-12)17(15,16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
InChIKeyYMOQFMYBDGVJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylphenylsulfonylbenzene (CAS 19164-75-1): Baseline Characterization and Procurement Context


4-Ethylphenylsulfonylbenzene, also known as 1-(benzenesulfonyl)-4-ethyl-benzene or 4-ethylphenyl phenyl sulfone , is an organic compound within the sulfone class, distinguished by a sulfonyl group (-SO2-) bridging a phenyl ring and a para-ethyl substituted phenyl ring. Its molecular formula is C14H14O2S and molecular weight 246.32 g/mol [1]. As a symmetrical aryl-aryl sulfone, it is primarily a research chemical and versatile synthetic intermediate with known physicochemical properties, including a calculated LogP of 4.16260 .

4-Ethylphenylsulfonylbenzene: Why In-Class Compounds Cannot Be Interchanged


Indiscriminate substitution of 4-Ethylphenylsulfonylbenzene with other aryl sulfones can lead to failed syntheses, altered biological activity, or physicochemical property mismatches. The ethyl group's specific steric and electronic profile at the para-position directly influences key properties, including lipophilicity (LogP 4.16260) , which differs from methyl (LogP ~2.17) or unsubstituted analogs . Furthermore, data from analogous sulfone-containing compounds show that ethyl substitution can confer dramatically different biological activity compared to hydrogen or other substituents, with IC50 values differing from >40 µM (inactive) to 17.81 µM (active) depending solely on the presence of the benzenesulfonyl and ethyl groups [1]. Therefore, procurement decisions must be based on the specific, quantitative properties of this precise compound.

Quantitative Differentiation of 4-Ethylphenylsulfonylbenzene from Closest Analogs


Lipophilicity Advantage: Higher LogP for Superior Organic Solubility vs. Diphenyl Sulfone

4-Ethylphenylsulfonylbenzene exhibits a calculated LogP of 4.16260 , significantly higher than that of the common analog diphenyl sulfone (LogP ~2.61 ). This substantial difference of 1.55 log units indicates a >30-fold higher partition coefficient favoring organic solvents, which directly impacts its utility in reactions requiring a lipophilic sulfone.

Physicochemical properties Lipophilicity Organic synthesis

Enabling vs. Abolishing Biological Activity: Ethyl is Essential for Target Engagement

In a series of analogous compounds, the presence of an ethyl group on the benzenesulfonyl moiety was critical for activity. Compound 3 (Benzenesulfonyl, Ethyl) showed an IC50 of 17.81 µM, whereas Compound 2 (Benzenesulfonyl, H) was inactive (IC50 >40 µM) [1]. This demonstrates that replacing the ethyl group with a hydrogen atom on the same core scaffold results in a complete loss of activity (IC50 from 17.81 µM to >40 µM, a >2.2-fold reduction at minimum).

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Unique Spectroscopic Fingerprint for Confident Analytical Identification

4-Ethylphenylsulfonylbenzene possesses a distinct InChIKey (YMOQFMYBDGVJKE-UHFFFAOYSA-N) and a unique combination of 1 FTIR and 2 MS (GC) reference spectra [1]. This spectral signature is distinct from the simpler alkyl aryl sulfone ethyl phenyl sulfone, which has its own distinct InChIKey (VBQUDDWATQWCPP-UHFFFAOYSA-N) and spectral profile [2]. These differences enable definitive identification of the correct compound in mixtures or reaction monitoring.

Analytical Chemistry QC/QA Spectral Identification

Enhanced Conjugation and Electronic Properties via para-Ethyl Substitution

4-Ethylphenylsulfonylbenzene has an exact mass of 246.071451 g/mol and a topological polar surface area (PSA) of 42.52 Ų . This is notably different from ethyl phenyl sulfone, which has an exact mass of 170.076451 g/mol and a PSA of 34.14 Ų [1]. The larger PSA and extended aromatic system of 4-Ethylphenylsulfonylbenzene can influence π-π stacking, dipole moments, and electronic properties, which are key considerations in material science and organic electronics.

Materials Science Organic Electronics Molecular Properties

Optimal Research and Industrial Applications for 4-Ethylphenylsulfonylbenzene


Medicinal Chemistry: Lead Optimization for Enzyme Inhibitors Requiring Ethyl Substitution

4-Ethylphenylsulfonylbenzene serves as a critical intermediate or building block for synthesizing bioactive molecules where the 4-ethylphenylsulfonyl moiety is essential for target engagement. As demonstrated by SAR data where the ethyl analog (IC50 = 17.81 µM) was active but the hydrogen analog (IC50 >40 µM) was not, this compound provides the necessary pharmacophore for potency [1]. It is the material of choice for chemists exploring this specific chemical space.

Organic Synthesis: Julia Olefination and Functionalization of Lipophilic Substrates

Aryl alkyl sulfones are key intermediates in Julia and Julia-Kocienski olefinations, which are powerful methods for constructing carbon-carbon double bonds with high stereoselectivity [2]. 4-Ethylphenylsulfonylbenzene, with its high LogP (4.16260) , is particularly well-suited for reactions in lipophilic media or with non-polar substrates, where more polar sulfones would exhibit poor solubility and reduced reactivity.

Analytical Chemistry and QC/QA: Use as a Certified Reference Standard

The compound's well-defined and documented spectral fingerprint (FTIR, MS) and unique InChIKey (YMOQFMYBDGVJKE-UHFFFAOYSA-N) [3] make it an ideal candidate for a reference standard in analytical methods development. Quality control laboratories can utilize its distinct spectra for the unambiguous identification of 4-ethylphenylsulfonylbenzene in reaction mixtures, raw materials, or environmental samples, ensuring high analytical confidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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